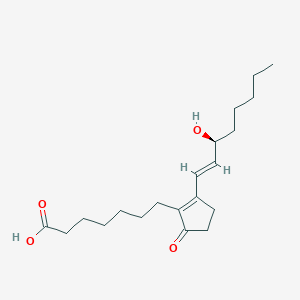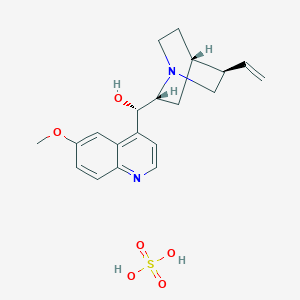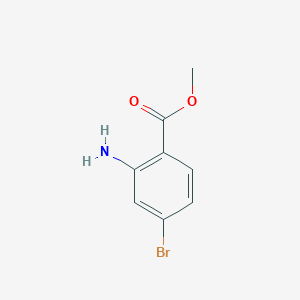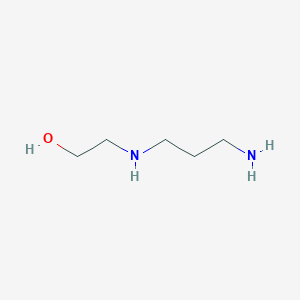
N-(2-Hydroxyethyl)-1,3-propanediamine
Overview
Description
N-(2-Hydroxyethyl)-1,3-propanediamine: is an organic compound with the molecular formula C5H14N2O. It is a diamine with a hydroxyethyl group attached to one of the nitrogen atoms. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Mechanism of Action
Target of Action
N-(2-Hydroxyethyl)-1,3-propanediamine, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide . The primary targets of PEA are proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . PEA also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 .
Mode of Action
PEA binds to a nuclear receptor, through which it exerts a variety of biological effects, some related to chronic inflammation and pain . It enhances anandamide activity by an "entourage effect" .
Biochemical Pathways
PEA is involved in the modulation of membrane potassium ion (K+) channels . It also suppresses the toll-like receptor (TLR)4-mediated nuclear factor-κB (NF-κB) signaling pathway .
Pharmacokinetics
For instance, N-(2-Hydroxyethyl)-pyrrolidine is rapidly and completely absorbed after oral administration, with an absolute bioavailability of 75 ± 23% .
Result of Action
The presence of PEA enhances anandamide activity, leading to anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . It has been shown to have anti-inflammatory effects and can attenuate lipopolysaccharide-stimulated pro-inflammatory responses .
Action Environment
It’s worth noting that the compound has been used as an additive in the preparation of thermoplastic starch/montmorillonite nanocomposite, acting as both a plasticizer for thermoplastic starch and a swelling agent for montmorillonite .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Hydroxyethyl)-1,3-propanediamine can be synthesized through the reaction of 1,3-diaminopropane with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The reaction can be represented as follows:
NH2CH2CH2CH2NH2+C2H4O→NH2CH2CH2CH2NHCH2CH2OH
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to obtain the pure compound. Catalysts may also be used to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include simpler amines.
Substitution: Products include N-substituted derivatives of this compound.
Scientific Research Applications
N-(2-Hydroxyethyl)-1,3-propanediamine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: In the production of surfactants, chelating agents, and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)ethylenediamine
- N-(2-Hydroxyethyl)aniline
- N-(2-Hydroxyethyl)-2-pyrrolidone
Uniqueness
N-(2-Hydroxyethyl)-1,3-propanediamine is unique due to its specific structure, which includes a hydroxyethyl group attached to a 1,3-propanediamine backbone. This structure imparts unique chemical properties, such as enhanced solubility in water and the ability to form stable complexes with metal ions. These properties make it particularly useful in applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(3-aminopropylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c6-2-1-3-7-4-5-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKSKVKCKMGRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196250 | |
| Record name | 2-((3-Aminopropyl)amino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4461-39-6 | |
| Record name | N-(2-Hydroxyethyl)-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Aminopropyl)ethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((3-Aminopropyl)amino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(3-aminopropyl)amino]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(AMINOPROPYL)ETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/594D12975J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-(2-Hydroxyethyl)-1,3-propanediamine in the formation of metal complexes, and what interesting magnetic properties can arise from these structures?
A1: this compound (Hhpda) acts as a ligand in the formation of metal complexes. [] Specifically, it can bind to copper(II) ions, creating a tetranuclear copper(II) complex with an open cubane-like Cu4O4 framework. [] This specific structure, [Cu4(hpda)4][ClO4]4·H2O, has been found to exhibit strong ferromagnetic exchange interactions. [] This means the copper ions within the complex align their magnetic moments in the same direction, leading to an overall magnetic behavior.
Q2: Beyond its use in metal complexes, are there other applications for this compound?
A2: this compound is also utilized as a component in water-based cleaning agents for electronic products. [] In these formulations, it likely contributes to the overall cleaning efficacy by aiding in the removal of stains and dirt from sensitive electronic components. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


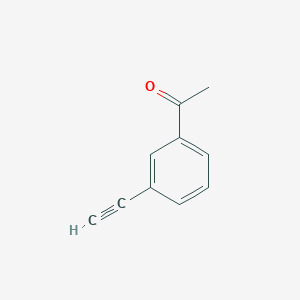

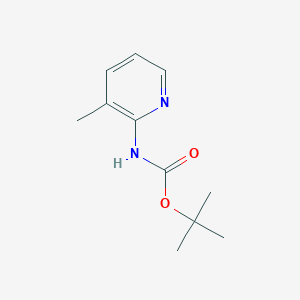
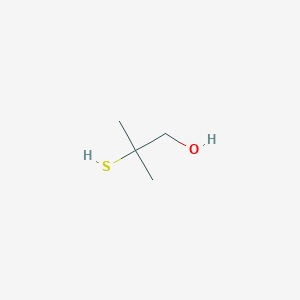

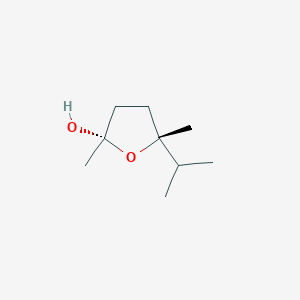
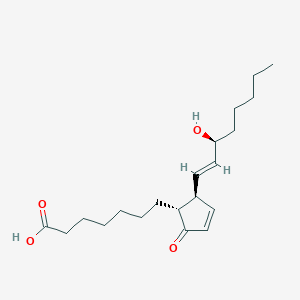
![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)
